molecular formula C17H19FN2OS B2646137 (3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 1797545-62-0

(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2646137
CAS No.: 1797545-62-0
M. Wt: 318.41
InChI Key: JLQJDMQYGTXHSK-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H19FN2OS and its molecular weight is 318.41. The purity is usually 95%.
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Biological Activity

(3-(4-Fluorophenyl)azepan-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic compound that integrates a fluorophenyl group with azepane and thiazole moieties. This unique structure positions it as a potential candidate for various biological applications, particularly in pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C14H16FN3OS. The compound features:

  • Azepane ring : A seven-membered saturated nitrogen-containing ring.
  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Fluorophenyl group : A phenyl ring substituted with a fluorine atom, enhancing the compound's lipophilicity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the azepane structure through cyclization reactions.
  • Introduction of the thiazole moiety via condensation reactions.
  • Final modification to incorporate the fluorophenyl group.

Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to ensure purity and yield during synthesis.

The biological activity of this compound is thought to involve interactions with various biological targets, including:

  • Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors : Binding to receptors may modulate signaling pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound:

  • Cell Proliferation Inhibition : Research indicates that derivatives with similar structural motifs can significantly suppress the growth of cancer cells by inducing apoptosis. For example, ZQL-4c, a related compound, was shown to inhibit breast cancer cell proliferation through oxidative stress mechanisms and modulation of the Notch-AKT signaling pathway .
  • Apoptosis Induction : Studies have demonstrated that compounds with azepane and thiazole components can induce apoptosis in cancer cells. This is often mediated by the activation of caspase-dependent pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Activity : Preliminary data suggest that thiazole-containing compounds exhibit antimicrobial properties, potentially targeting bacterial cell membranes or interfering with metabolic processes .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits proliferation in breast cancer cell lines; induces apoptosis via oxidative stress
Enzyme InteractionPotential inhibition of key metabolic enzymes; further studies needed
AntimicrobialExhibits activity against various bacterial strains; exact mechanisms require further research

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c1-12-19-16(11-22-12)17(21)20-9-3-2-4-14(10-20)13-5-7-15(18)8-6-13/h5-8,11,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQJDMQYGTXHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.